4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester
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Description
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester, also known as Methyl 4-[(phenylamino)methylene]-2-pentenoate, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for further investigation.
Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound has been used in the synthesis of new heterocyclic compounds incorporating thiophene species . These compounds have shown promising pharmacological characteristics, particularly in terms of their antimicrobial activity .
Methods of Application or Experimental Procedures
The compound was prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .
Results or Outcomes
The results of the antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affected their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application is related to the field of Organic Chemistry .
Summary of the Application
The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Methods of Application or Experimental Procedures
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GOJKSUSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29972141 |
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